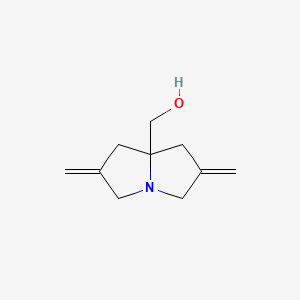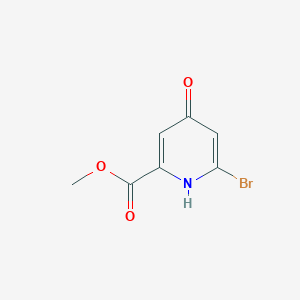
3-Bromo-2-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)aniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
3-Bromo-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
科学的研究の応用
3-Bromo-2-(trifluoromethoxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 3-Bromo-2-(trifluoromethoxy)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In pharmaceuticals, its mechanism of action would depend on the specific biological target and pathway it interacts with. The trifluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological molecules .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
2-Bromo-3-(trifluoromethoxy)aniline: Similar structure but with the bromine atom at the 2-position instead of the 3-position.
3-(Trifluoromethoxy)aniline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
特性
分子式 |
C7H5BrF3NO |
|---|---|
分子量 |
256.02 g/mol |
IUPAC名 |
3-bromo-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 |
InChIキー |
FIXHDRKJGGWPBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)

![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)



![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)





